N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-nitrobenzamide
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Overview
Description
N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by its unique structure, which includes an ethylphenyl group, a methyl group, and a nitrobenzamide group attached to a benzotriazole core. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Introduction of the Ethylphenyl and Methyl Groups: The ethylphenyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts such as aluminum chloride.
Nitration: The nitro group can be introduced by nitration of the benzotriazole derivative using a mixture of concentrated sulfuric acid and nitric acid.
Amidation: The final step involves the formation of the amide bond by reacting the nitrobenzoyl chloride with the benzotriazole derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole core, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Used as a stabilizer in polymers and as a UV absorber in coatings and plastics to protect against degradation from UV radiation.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to absorb UV radiation makes it effective as a UV stabilizer in industrial applications.
Comparison with Similar Compounds
N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide can be compared with other benzotriazole derivatives, such as:
- N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4-dimethoxybenzamide
- N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide
These compounds share a similar benzotriazole core but differ in the substituents attached to the benzene ring. The presence of different substituents can significantly affect the compound’s chemical properties, reactivity, and applications. N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H19N5O3 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H19N5O3/c1-3-15-7-9-17(10-8-15)26-24-20-11-14(2)19(13-21(20)25-26)23-22(28)16-5-4-6-18(12-16)27(29)30/h4-13H,3H2,1-2H3,(H,23,28) |
InChI Key |
KDVDTQSMACZVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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